molecular formula C4H5F3 B1295193 2-(Trifluoromethyl)propene CAS No. 374-00-5

2-(Trifluoromethyl)propene

Cat. No.: B1295193
CAS No.: 374-00-5
M. Wt: 110.08 g/mol
InChI Key: VJOAJCOCCYFXPR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)propene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms and a methyl group attached to the propene backbone. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Scientific Research Applications

2-(Trifluoromethyl)propene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propene can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or other separation techniques. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 2-Bromo-3,3,3-trifluoro-1-propene
  • 1-Chloro-3,3,3-trifluoropropene

Comparison: 2-(Trifluoromethyl)propene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group. This structure imparts distinct chemical properties, such as higher reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group also influences its behavior in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOAJCOCCYFXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190834
Record name 1-Propene, 3,3,3-trifluoro-2-methyl-
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Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 2-(Trifluoromethyl)propene
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CAS No.

374-00-5
Record name 1-Propene, 3,3,3-trifluoro-2-methyl-
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Record name 1-Propene, 3,3,3-trifluoro-2-methyl-
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Record name 2-(Trifluoromethyl)propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction pathway observed when 2-(Trifluoromethyl)propene reacts with oxygen atoms?

A1: Research indicates that the reaction of this compound with oxygen atoms, generated through the mercury-sensitized decomposition of nitrous oxide, primarily results in the formation of addition products. These products are 2-(Trifluoromethyl)propylene oxide and 2-(Trifluoromethyl)propionaldehyde. This reaction pathway is dominant across a pressure range of 10–500mm Hg. []

Q2: How does the rate of reaction between this compound and oxygen atoms compare to that of butene-1 with oxygen atoms?

A2: Studies have shown that the rate constant for the reaction of this compound with oxygen atoms is significantly slower compared to butene-1. When measured against butene-1, the relative rate constant for this compound is determined to be 0.077. []

Q3: How does fluorine substitution in ethylenes, specifically in the context of this compound, impact their reactivity with oxygen atoms?

A3: Research comparing the reactions of oxygen atoms with ethylene and various fluoroethylenes, including this compound, reveals that fluorine substitution significantly influences their reactivity. [] The presence of fluorine atoms in the molecule alters the electron distribution within the double bond. This alteration subsequently impacts the activation energy required for the reaction with oxygen atoms, affecting the overall reaction rate.

Q4: Can you provide the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C4H4F3. It has a molecular weight of 123.07 g/mol.

Q5: Are there any known examples of this compound being used as a reagent in the synthesis of other compounds?

A5: Yes, this compound plays a significant role in the thermolysis of specific cyclic azo compounds, namely 4,4,8,8-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]oct-2-enes. During this process, it is cycloeliminated, leading to the formation of various nitrogen-containing heterocycles, including dihydro-1H-1,2-diazepines and 1-vinyl-1H-pyrazoles. []

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